molecular formula C11H12O2 B494543 2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one CAS No. 3470-51-7

2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one

Cat. No. B494543
CAS RN: 3470-51-7
M. Wt: 176.21g/mol
InChI Key: LCEJOJCDTXCOCR-UHFFFAOYSA-N
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Description

“2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one” is a chemical compound with the CAS Number: 3470-51-7. It has a molecular weight of 176.22 and its molecular formula is C11H12O2 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O2/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,12H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

The compound is an off-white solid . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Synthetic Protocols and Chemical Properties

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones

The compound is related to 6H-Benzo[c]chromen-6-ones, which are core structures of secondary metabolites with pharmacological importance. Due to their limited natural quantities, synthetic procedures are necessary. The literature review by Mazimba (2016) discusses various synthetic protocols such as Suzuki coupling reactions, lactonization, and cyclization processes for these compounds, highlighting their importance in drug development and chemical synthesis (Mazimba, 2016).

Pharmacological Applications

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs), which share a phenolic structure with the query compound, exhibit significant biological properties, including antioxidant activity. The review by Razzaghi-Asl et al. (2013) focuses on the structure-activity relationships (SARs) of HCAs, providing insights into how modifications of the aromatic ring and carboxylic function affect their antioxidant activity. This research is crucial for understanding the potential therapeutic applications of structurally similar compounds (Razzaghi-Asl et al., 2013).

Biological Significance and Mechanisms

Baicalein in Hepatocellular Carcinoma

Baicalein, a flavonoid compound with a structure related to the query compound, has shown anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. The review by Bie et al. (2017) summarizes the anti-cancer effects of baicalein on hepatocellular carcinoma (HCC) and the underlying molecular mechanisms, highlighting the compound's potential as a novel anticancer drug (Bie et al., 2017).

Chemical Reactions and Mechanisms

Selective Functionalisation of Saturated C-H Bonds

The ability to selectively functionalize saturated C-H bonds is crucial in organic synthesis. The critical review by Che et al. (2011) discusses metalloporphyrin-catalysed reactions, including hydroxylation, amination, and carbenoid insertion, which are relevant for compounds like 2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one. This work emphasizes the importance of such reactions in the synthesis of carbo- and heterocyclic compounds, including natural products (Che et al., 2011).

properties

IUPAC Name

2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEJOJCDTXCOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211444
Record name 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one

CAS RN

3470-51-7
Record name 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3470-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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